molecular formula C6H8N2 B587673 1,3-Phenylenediamine-d8 CAS No. 770735-58-5

1,3-Phenylenediamine-d8

Cat. No. B587673
Key on ui cas rn: 770735-58-5
M. Wt: 116.193
InChI Key: WZCQRUWWHSTZEM-GCJHLHDMSA-N
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Patent
US04159278

Procedure details

A mixture of m-phenylenediamine (10.8 grams) 0.10 ml.) and diethyl oxalate (50 ml.) is refluxed for 2.5 hours. The cooled reaction mixture is diluted with ether (200 ml.) and the crude product collected (19.2 grams, M.P. 150° C.). Two recrystallizations from methanol give off white crystals (6.65 grams, 155°-160°).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.[C:9]([O:16][CH2:17][CH3:18])(=[O:15])[C:10]([O:12]CC)=O>CCOCC>[C:1]1([NH:8][C:10](=[O:12])[C:9]([O:16][CH2:17][CH3:18])=[O:15])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:10](=[O:12])[C:9]([O:16][CH2:17][CH3:18])=[O:15])[CH:2]=1

Inputs

Step One
Name
Quantity
0.1 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
the crude product collected (19.2 grams, M.P. 150° C.)
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from methanol
CUSTOM
Type
CUSTOM
Details
give off white crystals (6.65 grams, 155°-160°)

Outcomes

Product
Name
Type
Smiles
C1(=CC(=CC=C1)NC(C(=O)OCC)=O)NC(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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